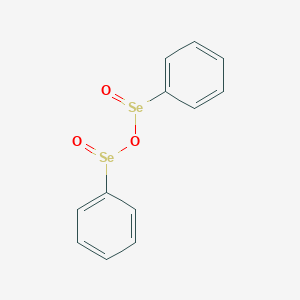

Benzeneseleninic anhydride

Description

Properties

IUPAC Name |

phenylseleninyl benzeneseleninate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPZOWOEILXXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170228 | |

| Record name | Benzeneselenic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17697-12-0 | |

| Record name | Phenylseleninyl benzeneseleninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17697-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneselenic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017697120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneselenic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(phenylseleninic) anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESELENIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M675B633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potent Oxidant: A Technical Guide to the Discovery and Synthesis of Benzeneseleninic Anhydride

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and core applications of benzeneseleninic anhydride (B1165640), a powerful oxidizing agent in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details various synthetic methodologies with comparative data, and provides explicit experimental protocols.

Introduction: A Journey into Organoselenium Chemistry

The exploration of organoselenium compounds dates back to the 19th century, with the first synthesis of diethyl selenide (B1212193) by Carl Jacob Löwig in 1836. However, the systematic investigation and application of these reagents in organic synthesis gained significant momentum in the mid-20th century. Benzeneseleninic anhydride, with its potent and often selective oxidizing properties, emerged as a valuable tool for a variety of chemical transformations.

The Genesis of this compound

While early explorations into organoselenium chemistry were underway, the first detailed description of the synthesis of this compound appears in a 1962 publication in the Journal of the Chemical Society by G. Ayrey, D. Barnard, and D. T. Woodbridge.[1][2][3] Their work on the ozonolysis of organoselenium compounds provided a robust method for the preparation of this highly useful reagent. This discovery opened the door for further investigations into its reactivity and applications, notably pioneered by chemists such as Derek H.R. Barton and Thomas G. Back, who extensively studied its use in the oxidation of various functional groups.[4]

Synthesis Methodologies: A Comparative Analysis

Two primary methods have been established for the synthesis of this compound: the oxidation of diphenyl diselenide and the dehydration of benzeneseleninic acid.

Oxidation of Diphenyl Diselenide

The ozonolysis of diphenyl diselenide stands as a foundational method for preparing this compound. This approach involves the direct oxidation of the diselenide bond to form the anhydride.

Dehydration of Benzeneseleninic Acid

An alternative route to this compound involves the thermal dehydration of benzeneseleninic acid. This method is conceptually straightforward, relying on the removal of a water molecule from two molecules of the acid.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Ozonolysis | Diphenyl diselenide, Ozone | Carbon Tetrachloride | -10 to -50 | Not specified | Not specified | Ayrey et al., 1962 |

| Dehydration | Benzeneseleninic acid | Toluene (B28343) (reflux) | ~111 | 16 hours | Variable | Suchitra et al. |

Note: The yield for the ozonolysis method was not explicitly stated in the available abstract. The dehydration method's yield is noted as variable, depending on the purity of the starting benzeneseleninic acid.

Experimental Protocols

Synthesis of this compound via Ozonolysis of Diphenyl Diselenide

This protocol is based on the work of Ayrey, Barnard, and Woodbridge (1962).

Materials:

-

Diphenyl diselenide

-

Ozone (generated from an ozone generator)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Dry ice/acetone bath

Procedure:

-

Dissolve a known quantity of diphenyl diselenide in carbon tetrachloride in a reaction vessel equipped with a gas inlet tube and a cooling bath.

-

Cool the solution to between -10 °C and -50 °C using a dry ice/acetone bath.

-

Pass a stream of ozone through the solution. The reaction is typically monitored by observing the disappearance of the yellow color of the diphenyl diselenide.

-

Continue the ozonolysis until the reaction is complete.

-

Upon completion, carefully remove the solvent under reduced pressure to yield this compound.

Synthesis of this compound via Dehydration of Benzeneseleninic Acid

Materials:

-

Benzeneseleninic acid

-

Toluene

Procedure:

-

Suspend benzeneseleninic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by observing the cessation of water collection.

-

After the reaction is complete, cool the mixture and remove the toluene under reduced pressure to obtain this compound. The purity of the product can be influenced by the purity of the starting acid.[5]

Reaction Mechanisms and Logical Relationships

To visualize the chemical transformations involved in the synthesis and reactivity of this compound, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of this compound

Caption: Synthetic routes to this compound.

Mechanism of Alcohol Oxidation

This compound is a versatile oxidizing agent for various functional groups, including the conversion of alcohols to aldehydes and ketones. The reaction is believed to proceed through the formation of a seleninate ester intermediate.

Caption: Proposed mechanism for alcohol oxidation.

Conclusion

This compound is a reagent with a rich history and a wide range of applications in modern organic synthesis. Understanding its discovery and the nuances of its preparation is crucial for its effective utilization in research and development. This guide provides a foundational understanding for professionals in the chemical and pharmaceutical sciences, enabling them to leverage the power of this potent oxidant in their synthetic endeavors.

References

- 1. 401. The oxidation of organoselenium compounds by ozone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 401. The oxidation of organoselenium compounds by ozone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Dehydrogenation of hydrazines and of 4-azacholestan-3-one with benzeneseleninic acid and this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Benzeneseleninic Anhydride from Diphenyl Diselenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of benzeneseleninic anhydride (B1165640) from diphenyl diselenide, a critical transformation in organic chemistry. Benzeneseleninic anhydride is a versatile oxidizing agent employed in a wide array of synthetic methodologies, including the oxidation of phenols, dehydrogenation of ketones and lactones, and the conversion of benzylic hydrocarbons to carbonyl compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data available in the scientific literature.

Synthetic Methodologies

The conversion of diphenyl diselenide to this compound is achieved through oxidation. The two principal oxidizing agents reported for this transformation are ozone (O₃) and hydrogen peroxide (H₂O₂). A third method, primarily for in situ generation, utilizes iodylbenzene.

Oxidation with Ozone

The ozonolysis of diphenyl diselenide is a well-established method for the preparation of this compound. Seminal work in this area indicates that the stoichiometry of the reaction requires three equivalents of ozone per equivalent of diphenyl diselenide to yield the corresponding seleninic anhydride.[1]

Oxidation with Hydrogen Peroxide

Hydrogen peroxide serves as another effective oxidant for the synthesis of this compound from diphenyl diselenide. This method is often considered a greener alternative to ozonolysis. The reaction proceeds through the formation of benzeneseleninic acid, which can then be dehydrated to the anhydride.

In Situ Generation with Iodylbenzene

For certain applications, such as the dehydrogenation of steroidal ketones, this compound can be generated in situ. This is accomplished by the oxygen atom transfer from iodylbenzene (PhIO₂) to a catalytic amount of diphenyl diselenide.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound from diphenyl diselenide. It is important to note that detailed yield information is not consistently reported across all literature sources.

| Oxidizing Agent | Stoichiometry (Oxidant:Diselenide) | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |

| Ozone (O₃) | 3:1 | Carbon tetrachloride | Not specified | Not specified | Not specified | Ayrey et al., 1962 |

| Hydrogen Peroxide (H₂O₂) | Excess | Not specified | Not specified | Not specified | Not specified | Multiple sources |

| Nitric Acid (for purification) | Not applicable | Not applicable | 120 (in vacuo) | 72 hours | Not applicable | ChemicalBook |

Note: The yields for the direct synthesis of this compound are not explicitly stated in the reviewed literature. The primary focus of many sources is on the subsequent use of the anhydride in other reactions.

Experimental Protocols

Synthesis of this compound via Ozonolysis

This protocol is based on the findings of Ayrey, Barnard, and Woodbridge (1962).

Materials:

-

Diphenyl diselenide ((C₆H₅)₂Se₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Ozone (O₃)

Procedure:

-

Dissolve a known quantity of diphenyl diselenide in anhydrous carbon tetrachloride in a reaction vessel suitable for ozonolysis (e.g., a gas-washing bottle or a flask with a fritted gas inlet).

-

Cool the solution in an appropriate bath (e.g., a dry ice/acetone bath).

-

Pass a stream of ozone-enriched oxygen through the solution. The reaction requires three molar equivalents of ozone per mole of diphenyl diselenide.

-

Monitor the reaction progress by a suitable method (e.g., TLC or the disappearance of the yellow color of diphenyl diselenide).

-

Upon completion, purge the solution with a stream of nitrogen or argon to remove excess ozone.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

For purification, refer to the protocol outlined in Section 4.

General Protocol for Oxidation with Hydrogen Peroxide

Materials:

-

Diphenyl diselenide ((C₆H₅)₂Se₂)

-

Hydrogen peroxide (H₂O₂, concentration to be optimized, e.g., 30%)

-

An appropriate solvent (e.g., a non-reactive organic solvent)

Procedure:

-

Dissolve diphenyl diselenide in a suitable solvent in a round-bottom flask.

-

Add an excess of hydrogen peroxide dropwise to the stirred solution. The reaction may be exothermic, and cooling may be necessary.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by TLC or other analytical techniques.

-

The work-up procedure would likely involve extraction and drying of the organic phase.

-

Removal of the solvent would yield crude benzeneseleninic acid and/or anhydride.

-

Heating the crude product under vacuum would be necessary to convert any benzeneseleninic acid to the anhydride.

-

Purification can be carried out as described in Section 4.

Purification of this compound

Commercial this compound can contain up to 30% benzeneseleninic acid.[3] The following purification methods have been reported.

Recrystallization

This compound can be recrystallized from benzene. This method yields a product with a melting point of 124-126 °C. However, heating this material at 90-140 °C under vacuum can convert it to a higher melting point form (164-165 °C).[3]

Purification via Nitric Acid Complex

A more rigorous purification involves the formation of a nitric acid complex.[3]

Procedure:

-

Treat the crude this compound with nitric acid to form the corresponding complex, which has a melting point of 112 °C.

-

Heat the nitric acid complex in vacuo at 120 °C for 72 hours.

-

This process yields pure this compound as a white powder with a melting point of 164-165 °C.

Alternatively, the crude anhydride can be heated in vacuo at 120 °C for 72 hours, or until the hydroxyl band in the IR spectrum is no longer observed.[3]

Visualizations

Reaction Pathway for the Synthesis of this compound

The following diagram illustrates the general oxidative pathway from diphenyl diselenide to this compound.

References

"benzeneseleninic anhydride physical and chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic anhydride (B1165640), with the chemical formula (C₆H₅SeO)₂O, is a versatile and powerful oxidizing agent in modern organic synthesis. Its unique reactivity profile allows for a range of selective transformations, making it a valuable tool for synthetic chemists in academia and industry. This technical guide provides an in-depth overview of the physical and chemical properties of benzeneseleninic anhydride, detailed experimental protocols for its synthesis and key applications, and mechanistic insights into its reactivity.

Physical and Chemical Properties

This compound is a white to beige powder that is sensitive to moisture.[1][2] It is crucial to handle and store the compound under an inert atmosphere to prevent hydrolysis to benzeneseleninic acid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17697-12-0 | [2] |

| Molecular Formula | C₁₂H₁₀O₃Se₂ | [2] |

| Molecular Weight | 360.13 g/mol | [2] |

| Appearance | White to beige powder | [3] |

| Melting Point | 165-170 °C (lit.) | [3] |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF) and chlorobenzene (B131634). Reacts with water.[4][5][6] Specific quantitative solubility data in a range of organic solvents is not readily available in the literature. Aromatic anhydrides generally exhibit solubility in polar aprotic solvents and are sparingly soluble in nonpolar solvents.[7][8][9] | |

| Purity | Commercially available, typically ≥95% or as a 70% mixture with benzeneseleninic acid.[3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data | Reference(s) |

| FT-IR (ATR) | The infrared spectrum of an anhydride is characterized by two carbonyl stretching peaks. For non-cyclic anhydrides, these typically appear between 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. A C-O stretching band is also expected between 1300-900 cm⁻¹.[10] Specific peak data for this compound can be found in spectral databases.[11][12] | |

| ¹H NMR (CDCl₃) | The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings. Due to the complexity of the molecule and potential for different magnetic environments, the aromatic region may display a complex multiplet.[13] Access to specific chemical shift data often requires subscription to spectral databases.[13] | |

| ¹³C NMR | The ¹³C NMR spectrum will show signals for the carbon atoms of the phenyl rings. The chemical shifts will be influenced by the selenium and oxygen atoms.[11][14] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the ozonolysis of diphenyl diselenide.[1]

Experimental Protocol:

-

Dissolution: Dissolve diphenyl diselenide (1.0 g, 3.2 mmol) in 50 mL of dichloromethane (B109758) in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the yellow color of the diphenyl diselenide.

-

Work-up: Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene.[1] It is important to note that the anhydride readily absorbs water to form benzeneseleninic acid.[2]

Key Reactions and Experimental Protocols

This compound is a potent oxidizing agent for a variety of functional groups.

This compound selectively oxidizes phenols to the corresponding o-quinones.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of the phenol (B47542) (1.0 mmol) in tetrahydrofuran (20 mL) at room temperature, add this compound (1.1 mmol) in one portion.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude o-quinone can be purified by column chromatography on silica (B1680970) gel.

Benzylic C-H bonds can be oxidized to carbonyl groups using this compound, often in the presence of a co-oxidant like tert-butyl hydroperoxide.[15]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine the benzylic hydrocarbon (1.0 mmol), this compound (0.1 mmol, 10 mol%), and chlorobenzene (10 mL).

-

Addition of Co-oxidant: Add tert-butyl hydroperoxide (2.0 mmol) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite. Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting aldehyde or ketone can be purified by distillation or column chromatography.

Hydrazones are readily oxidized to the corresponding azo compounds using this compound.[16]

Experimental Protocol:

-

Reaction Setup: Dissolve the hydrazone (1.0 mmol) in tetrahydrofuran (15 mL) in a round-bottom flask.

-

Addition of Oxidant: Add this compound (1.1 mmol) to the solution at room temperature.

-

Reaction Execution: Stir the mixture at 40-50 °C. The reaction is typically rapid and can be monitored by TLC for the disappearance of the hydrazone.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude azo compound can be purified by recrystallization or column chromatography. The major by-product is diphenyl diselenide.[16]

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed mechanisms for the key oxidative transformations mediated by this compound.

Caption: Synthesis of this compound via Ozonolysis.

Caption: Proposed Mechanism for the Oxidation of Phenols to o-Quinones.

Caption: Radical Mechanism for Benzylic C-H Oxidation.

Caption: Proposed Pathway for the Oxidation of Hydrazones to Azo Compounds.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2] Wear protective gloves, safety glasses, and a lab coat when handling this reagent. Avoid contact with skin and eyes. Store in a cool, dry place under an inert atmosphere, such as nitrogen.[2]

Conclusion

This compound is a highly effective and selective oxidizing agent with broad applications in organic synthesis. Its ability to facilitate challenging transformations under relatively mild conditions makes it an indispensable reagent for the synthesis of complex molecules. This guide provides a foundational understanding of its properties, handling, and reactivity, empowering researchers to effectively utilize this powerful synthetic tool.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 17697-12-0 | FB149037 [biosynth.com]

- 3. 苯亚硒酸酐 70% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxidation of benzylic hydrocarbons with this compound and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Phenylseleninyl benzeneseleninate | C12H10O3Se2 | CID 87253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. Oxidation of aldehyde hydrazones, hydrazo compounds, and hydroxylamines with this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Benzeneseleninic Anhydride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of benzeneseleninic anhydride (B1165640), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, molecular structure, and significant applications, with a focus on experimental protocols and its role as a powerful oxidizing agent.

Core Compound Identification

Benzeneseleninic anhydride is a commercially available organoselenium compound. Key identifiers and properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 17697-12-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₃Se₂ | [1][2] |

| Molecular Weight | 360.13 g/mol | [1][2] |

| Synonyms | Phenylseleninic anhydride | [1] |

| Appearance | White to light beige powder | |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O--INVALID-LINK--C2=CC=CC=C2 | [1] |

Molecular Structure

This compound features two phenyl groups attached to selenium atoms, which are bridged by an oxygen atom. Each selenium atom is also double-bonded to an oxygen atom.

Synthesis and Purification

This compound can be synthesized through the oxidation of diphenyl diselenide with ozone.[2]

Purification Method: Commercial this compound may contain benzeneseleninic acid due to moisture absorption. A common purification method involves heating the anhydride in a vacuum at 120°C for 72 hours until the hydroxyl band is absent in the infrared spectrum.[3]

Applications in Organic Synthesis

This compound is a mild and efficient oxidizing agent for a variety of functional group transformations, which are crucial in the synthesis of complex molecules and active pharmaceutical ingredients.

Oxidation of Phenols to Ortho-Quinones

This compound selectively oxidizes phenols to their corresponding ortho-quinones.[4] This transformation is a key step in the synthesis of various natural products and bioactive molecules.

Oxidation of Benzylic Hydrocarbons

The reagent effectively converts benzylic hydrocarbons into aldehydes or ketones, providing a valuable tool for the synthesis of aromatic carbonyl compounds.[3]

Dehydrogenation of Hydrazines to Azo Compounds

This compound is utilized for the dehydrogenation of hydrazines, leading to the formation of azo compounds.

Regeneration of Carbonyl Compounds

This anhydride can be employed for the mild regeneration of carbonyl groups from their hydrazone, oxime, and semicarbazone derivatives.[4]

Experimental Protocols

While detailed, step-by-step laboratory procedures are best sourced from primary literature, the following outlines the general conditions for key reactions.

| Reaction Type | Substrate | Reagent(s) | Solvent(s) | Temperature (°C) | Product(s) | Citation(s) |

| Benzylic Oxidation | Benzylic Alcohol | This compound, t-butyl hydroperoxide | Chlorobenzene | ~70 | Aldehyde or Ketone | |

| Oxidation of Phenols | Phenol | This compound | Dichloromethane | Not specified | Ortho-quinone | |

| Dehydrogenation of Hydrazines | Hydrazine | This compound | Not specified | Not specified | Azo compound |

Biological Activity and Relevance in Drug Development

While primarily recognized as a synthetic reagent, some sources suggest that this compound and related organoselenium compounds may possess biological properties, including anti-infective, antimicrobial, and anticancer activities.[1] However, detailed studies on its mechanism of action in biological systems or its direct involvement in specific cell signaling pathways are not extensively documented in the reviewed literature. Its principal contribution to drug development lies in its utility as a versatile oxidizing agent for the synthesis of complex organic molecules.

Visualizing a Key Synthetic Transformation: Benzylic Oxidation Workflow

The following diagram illustrates a generalized workflow for the oxidation of a benzylic alcohol to the corresponding carbonyl compound using this compound.

Caption: Generalized workflow for benzylic oxidation.

This diagram illustrates the logical flow from starting materials and reagents through the reaction and purification steps to obtain the final oxidized product.

References

Benzeneseleninic Anhydride: A Technical Guide to Its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benzeneseleninic Anhydride (B1165640)

Benzeneseleninic anhydride, with the chemical formula (C₆H₅SeO)₂O, is a dimeric organoselenium compound.[1] It is widely recognized in the field of organic chemistry as a mild and selective oxidizing agent for a variety of functional groups. For instance, it is used for the oxidation of phenols to ortho-quinones and the conversion of benzylic hydrocarbons into aldehydes or ketones.[2] The compound typically appears as a white to beige powder. It is important to note that commercial BSA often contains benzeneseleninic acid as an impurity, which can influence its physical properties and reactivity.[2]

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable lack of specific quantitative solubility data for this compound across a range of common organic solvents. A safety data sheet for the compound explicitly states "no data available" for solubility.[3]

However, based on its molecular structure—possessing both a nonpolar phenyl ring and polar seleninic anhydride groups—and its common applications, a qualitative solubility profile can be inferred. It is expected to exhibit low solubility in nonpolar hydrocarbon solvents and increasing solubility in more polar aprotic and protic organic solvents. Its use in recrystallization from benzene (B151609) suggests at least moderate solubility in this solvent at elevated temperatures.[2]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound. This information is inferred from its chemical structure and common use in synthesis rather than from specific quantitative measurements.

| Solvent | Chemical Formula | Polarity (Type) | Expected Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

| Benzene | C₆H₆ | Nonpolar | Sparingly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Slightly Soluble |

| Hexanes | C₆H₁₄ | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The following protocol outlines a reliable gravimetric method for establishing the solubility of a solid compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Drying oven or vacuum desiccator

Procedure

-

Solvent Equilibration: Place a sealed vial containing the desired organic solvent into a temperature-controlled water bath or shaker and allow it to equilibrate to the target temperature.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Solvent Evaporation: Remove the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

-

Mass Determination: Dry the remaining solid residue in a vacuum oven or desiccator until a constant weight is achieved. Record the final mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

This procedure should be repeated multiple times to ensure reproducibility and accuracy.[4][5][6]

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated in the diagram below. This workflow provides a clear, step-by-step visual guide for the experimental process.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Profile of Benzeneseleninic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzeneseleninic anhydride (B1165640) (C₁₂H₁₀O₃Se₂), a versatile oxidizing agent in organic synthesis. The document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This information is crucial for the accurate identification, characterization, and quality control of this important reagent in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for benzeneseleninic anhydride. It is important to note that commercial samples of this compound can contain benzeneseleninic acid as a significant impurity (up to 30%), which may be reflected in the spectroscopic data.[1][2] Purification can be achieved by heating in a vacuum to remove traces of water that lead to the formation of the acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 - 7.80 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

Note: The ¹H NMR spectrum of this compound typically shows a complex multiplet in the aromatic region. The exact chemical shifts and splitting patterns can be difficult to resolve completely without advanced NMR techniques.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~125-135 | Aromatic CH |

| ~140-150 | Aromatic C-Se |

⁷⁷Se NMR (Selenium-77 NMR)

Direct experimental ⁷⁷Se NMR data for this compound is not available in the reviewed scientific literature. However, data for structurally related compounds can provide an estimated chemical shift range. For comparison, the ⁷⁷Se chemical shift of benzeneseleninic acid (PhSe(O)OH) has been reported. The chemical environment of the selenium atom in the anhydride is expected to be similar, and thus the chemical shift would likely fall in a comparable region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the Se=O and Se-O-Se bonds, as well as vibrations of the phenyl rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1580 | Medium | Aromatic C=C stretch |

| ~850 - 750 | Strong | Se=O stretch |

| ~700 - 600 | Strong | Se-O-Se stretch |

Note: The presence of benzeneseleninic acid as an impurity would be indicated by a broad O-H stretching band in the region of 3000 cm⁻¹.

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 362 | [M]⁺ (for ⁸⁰Se isotope) |

| 189 | [C₆H₅SeO₂]⁺ |

| 173 | [C₆H₅SeO]⁺ |

| 157 | [C₆H₅Se]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The mass spectrum will show a characteristic isotopic pattern for selenium, which has several naturally occurring isotopes (⁸²Se, ⁸⁰Se, ⁷⁸Se, ⁷⁷Se, ⁷⁶Se, ⁷⁴Se).

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices and information available for related organoselenium compounds.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. Complete dissolution should be ensured.

¹H and ¹³C NMR Acquisition: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

⁷⁷Se NMR Acquisition: Due to the low gyromagnetic ratio and low natural abundance of ⁷⁷Se, specialized techniques are often employed.

-

A proton-decoupled single-pulse experiment is common.

-

Longer relaxation delays (e.g., 5-10 seconds) may be necessary.

-

A large number of scans will be required to obtain a satisfactory signal.

-

An external reference standard, such as dimethyl selenide (B1212193) (Me₂Se), is used to reference the chemical shifts.

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in a sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The IR spectrum of the sample is then recorded.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for chemical characterization.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: A typical workflow for acquiring and processing NMR spectroscopic data.

References

Benzeneseleninic Anhydride: A Technical Guide to its Mechanism of Action in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic anhydride (B1165640) (BSA), with the chemical formula (C₆H₅SeO)₂O, has emerged as a versatile and powerful oxidizing agent in modern organic synthesis. Its ability to effect a wide range of oxidative transformations under relatively mild conditions has made it an invaluable tool for synthetic chemists. This technical guide provides an in-depth exploration of the core mechanisms through which BSA mediates the oxidation of various functional groups, including alcohols, ketones, and alkenes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of BSA's reactivity, enabling its effective application in complex synthetic pathways.

Core Mechanism of Action: An Overview

The oxidizing power of benzeneseleninic anhydride stems from the electrophilic nature of the selenium(IV) center and its ability to form key intermediates that facilitate the removal of hydrogen or the transfer of oxygen. While the specific pathway can vary depending on the substrate and the presence of co-oxidants, a common thread in many BSA-mediated oxidations is the formation of a seleninate ester intermediate. This intermediate subsequently undergoes a concerted syn-elimination to yield the oxidized product and a reduced selenium species, typically benzeneselenenic acid (C₆H₅SeOH), which can then be re-oxidized in catalytic cycles.

Oxidation of Alcohols to Carbonyl Compounds

This compound is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is generally clean and proceeds with high yield.[1][2]

Mechanism of Alcohol Oxidation

The oxidation of alcohols by BSA is proposed to proceed through the formation of a seleninate ester. The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic selenium atoms of BSA. This is followed by the elimination of a molecule of benzeneseleninic acid to form the key seleninate ester intermediate. A proton on the carbon bearing the oxygen is then abstracted by the selenoxide oxygen in a five-membered cyclic transition state, leading to a syn-elimination that yields the carbonyl compound, benzeneselenol (B1242743) (C₆H₅SeH), and water. The benzeneselenol is then readily oxidized back to benzeneseleninic acid, which can re-enter the catalytic cycle or dimerize to form diphenyl diselenide.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

Materials:

-

Benzyl alcohol

-

This compound (BSA)

-

Toluene (B28343) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of benzyl alcohol (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure benzaldehyde.

Quantitative Data: Oxidation of Various Alcohols with BSA

| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | 0.5 | 25 | 95 | [2] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 25 | 92 | [2] |

| Cinnamyl alcohol | Cinnamaldehyde | 2 | 25 | 88 | [2] |

| Cyclohexanol | Cyclohexanone | 6 | 80 | 85 | [1] |

| 2-Octanol | 2-Octanone | 8 | 80 | 82 | [1] |

Dehydrogenation of Ketones to α,β-Unsaturated Ketones

This compound is also a valuable reagent for the dehydrogenation of saturated ketones to their corresponding α,β-unsaturated counterparts.[3][4] This transformation is particularly useful in steroid chemistry.[4]

Mechanism of Ketone Dehydrogenation

The mechanism for the dehydrogenation of ketones is believed to initiate with the acid-catalyzed enolization of the ketone. The resulting enol then attacks the electrophilic selenium atom of BSA to form a seleninate ester of the enol. This intermediate then undergoes a[1][5]-sigmatropic rearrangement to form an α-phenylseleninyl ketone. Subsequent syn-elimination of the selenoxide group furnishes the α,β-unsaturated ketone and benzeneselenenic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of alcohols using this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Dehydrogenation of steroidal and triterpenoid ketones using this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Dehydrogenation of steroidal ketones using this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into the Reaction Mechanisms of Benzeneseleninic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic anhydride (B1165640), (PhSeO)₂O, is a versatile and powerful oxidizing agent in organic synthesis, utilized for a wide range of transformations including the oxidation of phenols, alcohols, ketones, and amines. Its reactivity and selectivity have made it a valuable tool for the synthesis of complex molecules in academic and industrial research, particularly in the realm of drug development. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic protocols and for the rational design of new applications. This technical guide provides an in-depth analysis of the theoretical studies that have illuminated the intricate mechanistic pathways of reactions involving benzeneseleninic anhydride and related organoselenium compounds. By leveraging computational chemistry, researchers have been able to probe transition states, reaction intermediates, and energetic barriers, offering a detailed picture of how this reagent orchestrates a variety of chemical transformations.

Core Reaction Mechanisms: A Theoretical Perspective

The reactivity of this compound is fundamentally governed by the electrophilicity of the selenium(IV) center and its ability to participate in various concerted and stepwise processes. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a cornerstone application of this compound. While direct computational studies on the anhydride are scarce, the mechanism can be inferred from theoretical investigations of related selenoxides and seleninic acids. The generally accepted pathway involves the formation of a seleninate ester intermediate followed by a syn-elimination.

A plausible mechanism, supported by computational studies on analogous selenoxide eliminations, is depicted below. The initial step is the nucleophilic attack of the alcohol onto one of the electrophilic selenium atoms of the anhydride, leading to the formation of a seleninate ester and benzeneseleninic acid. This is followed by an intramolecular proton transfer and a concerted syn-elimination through a five-membered cyclic transition state.

Experimental Protocol: General Procedure for the Oxidation of a Benzylic Alcohol

In a typical experimental setup, this compound (1.1 equivalents) is added to a solution of the benzylic alcohol (1.0 equivalent) in a suitable solvent such as chlorobenzene. The reaction mixture is then heated to approximately 70°C, often in the presence of a co-oxidant like tert-butyl hydroperoxide to regenerate the active oxidizing species from any reduced selenium byproducts, although the anhydride itself can act as the primary oxidant. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Oxidation of Phenols

The oxidation of phenols by this compound typically yields ortho-quinones. This regioselectivity is a key feature of this reagent. Theoretical studies suggest a mechanism involving the formation of a phenylseleninic ester of the phenol (B47542), followed by a[1][2]-sigmatropic rearrangement.

The initial step is the reaction of the phenol with this compound to form an aryloxyselenium species. This intermediate then undergoes a[1][2]-sigmatropic rearrangement, which positions the selenium moiety for an intramolecular oxidation of the aromatic ring, leading to the ortho-quinone product and benzeneselenol (B1242743) (PhSeH). The benzeneselenol can be subsequently re-oxidized in the reaction medium.

Selenoxide Elimination

Many reactions involving this compound as a precursor or in situ generated species proceed through a selenoxide intermediate, which then undergoes a syn-elimination to form an alkene. This is a powerful method for introducing unsaturation into organic molecules. DFT studies have provided significant insights into the transition state and energetics of this process.

The selenoxide syn-elimination is a concerted, intramolecular process that proceeds through a five-membered cyclic transition state. The selenoxide oxygen acts as an internal base, abstracting a β-proton, while the C-Se bond cleaves to form the alkene and a selenenic acid byproduct. Computational studies have shown that the activation energy for this step is relatively low, explaining why these eliminations often occur at or below room temperature.[3]

| Reaction Step | Compound/Intermediate | Calculated Parameter | Value (kcal/mol) | Reference System |

| Selenoxide Elimination | Selenoxide | Activation Energy (ΔG‡) | 7.6 | Selenoxide of 2-phenyl-2-(phenylselanyl)ethan-1-amine derivative[3] |

| Enamine + Selenenic Acid | Reaction Energy (ΔG) | -76.7 | Selenoxide of 2-phenyl-2-(phenylselanyl)ethan-1-amine derivative[3] |

Quantitative Data from Theoretical Studies

While comprehensive quantitative data specifically for this compound reactions are limited in the literature, data from related theoretical studies on organoselenium compounds provide valuable benchmarks. The following table summarizes key energetic parameters from DFT calculations on relevant mechanistic steps.

| Reaction Type | Substrate Class | Key Mechanistic Step | Calculated Parameter | Value (kcal/mol) | Computational Method | Reference |

| Selenoxide Elimination | Heteroatom Analogues | N-H syn-elimination | Activation Energy | 10.1 | DFT | A Computational Study of Heteroatom Analogues of Selenoxide and Selenone syn Eliminations[2] |

| Selenoxide Elimination | Heteroatom Analogues | N-H syn-elimination | Reaction Energy | 5.1 | DFT | A Computational Study of Heteroatom Analogues of Selenoxide and Selenone syn Eliminations[2] |

| Aniline (B41778) Oxidation | Aniline | H₂O₂ activation by PhSeO₂H | Activation Energy | Not specified | DFT | Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions[4] |

Logical Relationships in Catalytic Cycles

In many applications, this compound is used in catalytic amounts, with a co-oxidant to regenerate the active species. A generalized catalytic cycle, as supported by theoretical studies on selenium-catalyzed oxidations, is presented below.

Conclusion

Theoretical studies, primarily employing DFT calculations, have provided invaluable insights into the reaction mechanisms of this compound and related organoselenium compounds. These computational investigations have elucidated the structures of key intermediates and transition states, and have quantified the energetic profiles of various reaction pathways. The understanding of mechanisms such as selenoxide syn-elimination and[1][2]-sigmatropic rearrangements allows for a more rational application of this compound in organic synthesis. For researchers, scientists, and professionals in drug development, this deeper mechanistic knowledge is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic transformations that leverage the unique reactivity of this powerful oxidizing agent. As computational methods continue to advance, we can anticipate even more detailed and predictive models of these complex reactions, further empowering the scientific community in their synthetic endeavors.

References

- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 2. A Computational Study of Heteroatom Analogues of Selenoxide and Selenone syn Eliminations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitro ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03329A [pubs.rsc.org]

Benzeneseleninic Anhydride: A Technical Guide to Safe Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Benzeneseleninic anhydride (B1165640) is a versatile oxidizing agent employed in various organic syntheses. However, its utility is matched by its significant toxicological and environmental hazards. This guide provides a comprehensive overview of the essential safety, handling, and disposal protocols to ensure the well-being of laboratory personnel and to mitigate environmental impact.

Hazard Identification and Classification

Benzeneseleninic anhydride is classified as a hazardous chemical. It is acutely toxic if swallowed or inhaled and may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]

Hazard Statements:

-

H373: May cause damage to organs through prolonged or repeated exposure.[3][5]

-

H410: Very toxic to aquatic life with long lasting effects.[3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | References |

| CAS Number | 17697-12-0 | [6][7][8][9] |

| Molecular Formula | C₁₂H₁₀O₃Se₂ | [6][9][10] |

| Molecular Weight | 360.13 g/mol | [9][10] |

| Appearance | Almost white solid/powder | [6] |

| Melting Point | 165-170 °C (lit.) | [6][11] |

| Solubility | Moisture sensitive, readily absorbs water to form benzeneseleninic acid. | [1][6][11] |

| InChIKey | FHPZOWOEILXXBD-UHFFFAOYSA-N | [6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential.

| PPE | Specification | References |

| Eye/Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [1][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [1][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator is the minimum requirement for volatile, irritating, toxic, or corrosive materials. | [1][6] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3][7]

-

Avoid contact with skin and eyes.[6]

-

Avoid generating dusty conditions.[6]

Storage Conditions

-

The compound is moisture-sensitive; store under an inert atmosphere if possible.[1][6]

-

Store locked up.[1]

-

Incompatible materials to avoid include bases, metals, and oxidizing agents.[1][6]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First-Aid Protocol | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1][6] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water. Remove contaminated clothing and shoes. | [1][6] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. | [1][6][12] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. | [1][6][7] |

Spill Response Protocol

A systematic approach is necessary for cleaning up spills of this compound.

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Steps:

-

Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[13] Post warnings as necessary.

-

Personal Protective Equipment (PPE): Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection.[14]

-

Contain the Spill: Prevent the spread of the solid material. Avoid generating dust.[6] If the spill is large, create a dike around it using an inert absorbent material.[15][16]

-

Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[6] Do not create dust.

-

Decontamination: Wash the spill area thoroughly with soap and water.[13] Collect the decontamination materials for proper disposal.

-

Disposal: Dispose of the container with the spilled material and any contaminated cleanup supplies as hazardous waste in accordance with local, state, and federal regulations.[6]

Disposal Protocols

This compound and any contaminated materials must be disposed of as hazardous waste.

Caption: Protocol for the disposal of this compound waste.

Key Disposal Considerations:

-

Dispose of contents and container to an approved waste disposal plant.[1][12]

-

Disposal must be in a manner consistent with federal, state, and local regulations.[6]

-

Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[7][12]

Experimental Protocol: General Procedure for Oxidation

This compound is a known oxidizing agent for various substrates, including the oxidation of phenols to ortho-quinones and benzylic hydrocarbons to aldehydes or ketones.[11] The following is a generalized protocol for its use, emphasizing the necessary safety precautions.

Caption: A generalized workflow for an oxidation reaction using this compound.

Methodology:

-

Reaction Setup: All operations should be performed in a well-ventilated chemical fume hood. The reaction vessel should be appropriately sized and equipped with a stirrer and, if necessary, a condenser and an inlet for an inert atmosphere.

-

Charging the Vessel: The substrate to be oxidized is dissolved in a suitable solvent in the reaction vessel.

-

Addition of this compound: this compound is weighed out carefully, avoiding dust generation, and added to the reaction mixture. This step should be performed with caution as the reaction may be exothermic.

-

Reaction Conditions: The reaction mixture is stirred and may be heated to a specific temperature for a set period to ensure the completion of the reaction.

-

Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched appropriately. A standard aqueous work-up is then performed to remove the selenium by-products.

-

Purification: The crude product is then purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation.

-

Waste Handling: All selenium-containing waste generated during the reaction and work-up must be collected and disposed of as hazardous waste.

References

- 1. fishersci.com [fishersci.com]

- 2. Phenylseleninyl benzeneseleninate | C12H10O3Se2 | CID 87253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | CAS#:17697-12-0 | Chemsrc [chemsrc.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 17697-12-0|Benzeneseleninic acid anhydride|BLD Pharm [bldpharm.com]

- 9. This compound | 17697-12-0 | FB149037 [biosynth.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound | 17697-12-0 [chemicalbook.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. acs.org [acs.org]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. ccny.cuny.edu [ccny.cuny.edu]

Benzeneseleninic Anhydride: A Technical Guide to its Toxicology and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic anhydride (B1165640) (BSA), a versatile oxidizing agent in organic synthesis, presents a significant toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards. This document provides an in-depth technical guide to the toxicology and hazards of benzeneseleninic anhydride, summarizing available data, outlining potential mechanisms of toxicity, and describing relevant experimental protocols. This guide is intended for professionals in research, scientific, and drug development fields who may work with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with significant acute and chronic health risks. Regulatory information from multiple sources consistently highlights its toxicity upon ingestion and inhalation, its potential for organ damage through repeated exposure, and its high toxicity to aquatic life.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified under several hazard categories.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2][3] |

Target Organ Toxicity

The primary target organ identified for this compound following repeated exposure is the liver.[1]

Quantitative Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 (Median Lethal Dose) | Not specified | Oral | No data available | [4][5] |

| LC50 (Median Lethal Concentration) | Not specified | Inhalation | No data available | [4][5] |

| EC50 (Median Effective Concentration) | Daphnia magna | Aquatic | No data available |

The absence of this data underscores the need for caution and the application of stringent safety measures when handling this compound.

Mechanism of Toxicity: The Role of Oxidative Stress

While specific mechanistic studies on this compound are limited, the toxicology of organoselenium compounds is generally understood to be mediated through oxidative stress. The central mechanism involves the interaction of the selenium atom with endogenous thiol-containing molecules, such as glutathione (B108866) (GSH).

This interaction can lead to the depletion of cellular antioxidant defenses and the generation of reactive oxygen species (ROS), ultimately causing cellular damage. The proposed pathway involves the reduction of the seleninic anhydride to a selenol, which can then be re-oxidized, creating a catalytic cycle that produces oxidative stress.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, based on standard toxicological testing guidelines, the following sections outline the methodologies that would typically be employed to evaluate its safety profile.

In Vitro Cytotoxicity Assay

An in vitro cytotoxicity assay using a human cell line, such as the liver-derived HepG2 cell line, would be a primary step to assess the compound's toxicity at a cellular level.[6][7][8]

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of final concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Following exposure, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are expressed as a percentage of the viability of untreated control cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Repeated-Dose Oral Toxicity Study in Rodents

To evaluate the potential for toxicity following repeated exposure, a 28-day or 90-day oral toxicity study in rodents (e.g., rats) would be conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[9]

Methodology:

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are acclimated to the laboratory conditions before the start of the study.

-

Dose Groups: At least three dose levels of this compound and a control group (vehicle only) are typically used.

-

Administration: The test substance is administered daily by oral gavage for the duration of the study (e.g., 28 or 90 days).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

Pathology: At the termination of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are statistically analyzed to determine any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these results.

Safety Precautions and Handling

Given its toxicity profile, strict safety measures must be implemented when handling this compound.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. For operations that may generate dust, respiratory protection should be used.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and metals.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent it from entering drains or waterways.

Conclusion

This compound is a chemical with significant toxicological properties, including acute oral and inhalation toxicity, the potential for liver damage upon repeated exposure, and high aquatic toxicity. While specific quantitative toxicological data are lacking in the public domain, the available hazard classifications necessitate a high degree of caution. The likely mechanism of toxicity involves the induction of oxidative stress through interaction with cellular thiols. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling this compound to minimize exposure and mitigate potential health risks. Further research is warranted to fully elucidate the toxicological profile of this compound and to establish quantitative measures of its toxicity.

References

- 1. fishersci.com [fishersci.com]

- 2. Phenylseleninyl benzeneseleninate | C12H10O3Se2 | CID 87253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17697-12-0 | FB149037 [biosynth.com]

- 4. This compound | CAS#:17697-12-0 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Benzeneseleninic Anhydride: A Versatile Oxidizing Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzeneseleninic anhydride (B1165640) (BSA), with the chemical formula (C₆H₅SeO)₂O, has emerged as a powerful and versatile oxidizing agent in modern organic synthesis. Its utility spans a wide range of transformations, offering mild reaction conditions and high selectivity for various functional groups. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of BSA for key oxidative processes relevant to research, and the pharmaceutical industry.

Dehydrogenation of Ketones to α,β-Unsaturated Ketones

The introduction of α,β-unsaturation into carbonyl compounds is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules, including natural products and pharmaceuticals. Benzeneseleninic anhydride offers an efficient method for the dehydrogenation of saturated ketones.

Application Notes:

This method is particularly effective for the synthesis of enones from steroidal and triterpenoid (B12794562) ketones.[1][2] The reaction typically proceeds in high yields under neutral conditions, avoiding the use of strong acids or bases that can lead to side reactions. The choice of solvent is crucial, with non-polar, high-boiling solvents like chlorobenzene (B131634) being preferred to facilitate the removal of water and drive the reaction to completion.

Quantitative Data:

| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5α-Cholestan-3-one | Cholest-1-en-3-one | Chlorobenzene | 110 | 2 | 85 | [3] |

| 5α-Androstan-17-one | Androst-15-en-17-one | Chlorobenzene | 120 | 3 | 78 | [3] |

| Friedelin | Friedel-1-en-3-one | Chlorobenzene | 120 | 4 | 90 | [2] |

| β-Amyrinone | Urs-12-en-3-one-1-ene | Chlorobenzene | 120 | 2.5 | 88 | [2] |

Experimental Protocol: Dehydrogenation of 5α-Cholestan-3-one

-

To a solution of 5α-cholestan-3-one (1.0 g, 2.57 mmol) in chlorobenzene (25 mL) is added this compound (1.0 g, 2.78 mmol).

-

The reaction mixture is heated to reflux at 110 °C under a nitrogen atmosphere for 2 hours, with continuous removal of water using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered to remove the insoluble diphenyl diselenide byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford cholest-1-en-3-one.

Reaction Workflow:

Caption: General workflow for the dehydrogenation of ketones using BSA.

Oxidation of Phenols to ortho-Quinones